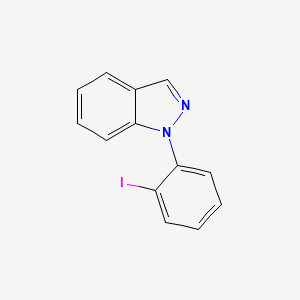

1-(2-iodophenyl)-1H-indazole

Description

Contextualization of the Indazole Scaffold in Modern Organic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal and organic chemistry. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and marketed pharmaceuticals. researchgate.netresearchgate.netrsc.orgrsc.org The unique structural and electronic properties of the indazole ring system allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. semanticscholar.org Consequently, the development of novel synthetic routes to functionalized indazoles remains an active and important area of chemical research. nih.gov

Overview of N-Arylated Indazoles in Synthetic and Mechanistic Research

The substitution pattern on the indazole core plays a crucial role in modulating its chemical reactivity and biological function. N-arylated indazoles, in particular, are a significant subclass of these heterocycles. The introduction of an aryl group at the N-1 or N-2 position can profoundly influence the molecule's conformational preferences and electronic distribution. In synthetic chemistry, N-arylated indazoles serve as key intermediates in the construction of more complex, fused polycyclic aromatic systems. semanticscholar.org The synthesis of N-arylindazoles can be achieved through various methods, including the coupling of indazoles with aryl halides or the construction of the indazole ring from N-arylhydrazine precursors. uniovi.es These compounds are not only synthetic targets themselves but also valuable tools for studying reaction mechanisms, such as those involving transition metal-catalyzed cross-coupling and cyclization reactions. semanticscholar.org

Rationale for Focused Academic Inquiry into 1-(2-iodophenyl)-1H-indazole

The specific academic interest in this compound stems directly from its designed utility as a precursor for intramolecular cyclization reactions. The presence of an iodine atom on the ortho position of the N-phenyl ring provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. This strategic placement allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of fused polycyclic systems that would be challenging to assemble through other synthetic routes.

This compound is a prime substrate for palladium-catalyzed reactions, which are a cornerstone of modern organic synthesis. rsc.orgsci-hub.se The C-I bond is particularly susceptible to oxidative addition to low-valent palladium species, initiating catalytic cycles that can result in the formation of complex heterocyclic frameworks. Researchers are particularly interested in this molecule for its potential to generate novel indolo[1,2-b]indazole and indolo[1,2-f]phenanthridine derivatives, which are classes of compounds with potential applications in materials science and medicinal chemistry. rsc.orgsemanticscholar.orgsci-hub.se The study of the reactivity of this compound provides valuable insights into the mechanisms of these important transformations and expands the synthetic chemist's toolkit for the creation of novel molecular entities.

Detailed Research Findings

The utility of this compound as a synthetic intermediate is best illustrated through specific examples of its application in the construction of complex heterocyclic systems. The following tables detail the conditions and outcomes of palladium-catalyzed reactions utilizing this versatile building block.

Synthesis of Indolo[1,2-f]phenanthridine Derivatives

A notable application of this compound is in the palladium-catalyzed tandem cyclization reaction with o-bromobenzoic acids to form indolo[1,2-f]phenanthridine derivatives. This transformation involves the formation of two new carbon-carbon bonds. rsc.org

| Entry | o-Bromobenzoic Acid Derivative | Product | Yield (%) |

| 1 | Benzoic acid, 2-bromo- | Indolo[1,2-f]phenanthridine | 85 |

| 2 | Benzoic acid, 2-bromo-4-methyl- | 3-Methylindolo[1,2-f]phenanthridine | 82 |

| 3 | Benzoic acid, 2-bromo-5-methyl- | 2-Methylindolo[1,2-f]phenanthridine | 80 |

| 4 | Benzoic acid, 2-bromo-4-fluoro- | 3-Fluoroindolo[1,2-f]phenanthridine | 75 |

| 5 | Benzoic acid, 2-bromo-4-chloro- | 3-Chloroindolo[1,2-f]phenanthridine | 78 |

General Reaction Conditions: 1-(2-iodophenyl)-1H-indole, o-bromobenzoic acid, Pd(OAc)₂, PPh₃, K₂CO₃, in DMA at 120 °C.

Synthesis of Indolo[1,2-b]indazole Derivatives

Another key application is the synthesis of indolo[1,2-b]indazole derivatives through intramolecular cyclization. These reactions highlight the versatility of palladium catalysis in forming fused ring systems.

| Entry | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | - | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 11H-Indolo[1,2-b]indazole | 92 |

| 2 | - | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Toluene | 11H-Indolo[1,2-b]indazole | 88 |

| 3 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 11-Phenyl-11H-indolo[1,2-b]indazole | 76 |

| 4 | 1-Hexyne | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 11-Butyl-11H-indolo[1,2-b]indazole | 85 |

Note: The specific starting material for these reactions is often a derivative of this compound, where the cyclization is the key bond-forming step.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9IN2 |

|---|---|

Molecular Weight |

320.13 g/mol |

IUPAC Name |

1-(2-iodophenyl)indazole |

InChI |

InChI=1S/C13H9IN2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15-16/h1-9H |

InChI Key |

RJCYJQUXGHZJSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Iodophenyl 1h Indazole and Its Analogues

Precursor Synthesis and Strategic Halogenation Techniques for the Iodophenyl Moiety

The synthesis of 1-(2-iodophenyl)-1H-indazole fundamentally relies on the preparation of appropriately functionalized precursors, chief among them being the 2-iodophenyl moiety. The introduction of iodine onto the phenyl ring is a critical step, often achieved through electrophilic aromatic substitution. Direct iodination of aniline (B41778) derivatives or related aromatic compounds can be accomplished using various iodinating agents. The choice of reagent and reaction conditions is pivotal for achieving high regioselectivity, directing the iodine atom to the ortho position, which can be challenging due to steric hindrance.

Indazole Ring Annulation Strategies

The construction of the indazole core is a central theme in heterocyclic chemistry, with numerous methods developed for its synthesis. These strategies can be broadly categorized into intramolecular cyclizations, transition-metal-catalyzed approaches, and cycloaddition reactions.

Intramolecular Cyclization Protocols for Indazole Formation

Intramolecular cyclization is a classic and effective method for forming the indazole ring. A common approach involves the reductive cyclization of N-(2-nitrobenzylidene)anilines, which are formed from the condensation of a 2-nitrobenzaldehyde (B1664092) with a primary amine. gjesr.com Another prominent method is the Cadogan reaction, which involves the deoxygenation of a nitroaromatic imine using a phosphite (B83602) reagent to generate a nitrene intermediate that undergoes intramolecular cyclization. mdpi.com This has been successfully applied to the synthesis of N-aryl indazoles under both batch and flow conditions. mdpi.com

Alternative intramolecular routes include:

The cyclization of 2-azido-substituted aryl O-methyloximes. thieme-connect.de

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines. nih.gov

Iodine-mediated aryl C-H amination of hydrazones. mdpi.com

Transition-Metal-Catalyzed Approaches to Indazole Skeletons

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. mdpi.comresearchgate.netresearchgate.net These methods often feature high efficiency, broad functional group tolerance, and mild reaction conditions. mdpi.com

Rhodium(III)-catalyzed reactions have been extensively used for C-H activation and annulation sequences to build the indazole framework. researchgate.netnih.gov For example, the reaction of imidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, provides a facile route to 1H-indazoles. researchgate.netnih.gov Similarly, the C-H activation of azobenzenes and their subsequent reaction with various partners like aldehydes or alkenes under rhodium catalysis is a well-established method. nih.govacs.org Cobalt(III) catalysts have also been developed for the synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes. acs.org

Palladium and copper catalysts are also central to many indazole syntheses. mdpi.comresearchgate.net Palladium-catalyzed coupling of 2-bromobenzaldehydes with arylhydrazines is a direct method for producing 1-aryl-1H-indazoles. researchgate.net Copper-catalyzed methods are often employed for intramolecular N-arylation of ortho-chlorinated arylhydrazones and for the coupling of N-acyl-N′-substituted hydrazines with aryl iodides. nih.govnih.gov

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)/Cu(II) | Imidates and Nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and intramolecular cascade annulation. | researchgate.netnih.gov |

| Rh(III) | Azobenzenes and Aldehydes | N-Aryl-2H-indazoles | C-H bond functionalization and cyclative capture. | nih.govacs.org |

| Pd(dppf) | 2-Bromobenzaldehydes and Arylhydrazines | 1-Aryl-1H-indazoles | Direct one-step synthesis. | researchgate.net |

| CuI | o-Haloarylhydrazones | 1-Aryl-1H-indazoles | Intramolecular N-arylation. | nih.govnih.gov |

| Co(III) | Azobenzenes and Aldehydes | N-Aryl-2H-indazoles | Cost-effective, air-stable catalyst for C-H bond additions. | acs.org |

Aryne-Mediated Cycloaddition Reactions for N-Arylated Indazoles

Aryne chemistry provides a powerful, transition-metal-free pathway to functionalized aromatic compounds, including indazoles. benthamscience.comosti.gov A common strategy is the [3+2] cycloaddition of in situ generated arynes with diazo compounds or their precursors like N-tosylhydrazones. organic-chemistry.org This approach allows for the rapid construction of the indazole core under mild conditions. organic-chemistry.org

Specifically, the reaction of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source (e.g., CsF or TBAF) is a highly efficient route to a wide range of substituted indazoles. organic-chemistry.org Another notable aryne-based method is the [3+2] dipolar cycloaddition with sydnones, which yields 2H-indazoles. nih.govacs.org This method is valued for its operational simplicity and good to excellent yields. acs.org Peng and coworkers have also demonstrated that the reaction between α-diazomethylphosphonates and arynes can lead to either 1H- or 3H-indazoles, with the selectivity controlled by the phosphoryl group. nih.gov

Regioselective N1-Arylation Techniques for this compound

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution, as the indazole ring possesses two reactive nitrogen atoms (N1 and N2). For the synthesis of this compound, achieving selective arylation at the N1 position is paramount.

Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for the direct N-arylation of the indazole ring. thieme-connect.de High regioselectivity for N1 arylation can often be achieved by coupling 1H-indazoles with aryl halides using a copper(I) iodide catalyst. thieme-connect.de The choice of ligand and base is critical in directing the arylation to the desired nitrogen. For instance, some copper-catalyzed N-arylation procedures have been developed specifically for the synthesis of unsymmetrical 1,3-diaryl-1H-indazoles. researchgate.net

Another approach involves a two-step sequence where the indazole is first acylated, which often proceeds with N1 selectivity, followed by reduction. nih.gov Alternatively, thermodynamic control can be exploited; under certain conditions, an initial N2-alkylation product can isomerize to the more thermodynamically stable N1-substituted indazole. nih.gov A divergent synthesis has been reported where the choice of base dictates the outcome: 2-aminopyridine (B139424) promotes the formation of N-arylindazoles from a common arylamino oxime intermediate, while triethylamine (B128534) leads to benzimidazoles. organic-chemistry.orgnih.gov This highlights the subtle interplay of reagents in controlling reaction pathways. organic-chemistry.orgnih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed Cross-Coupling | Indazole, Aryl Halide, CuI | High regioselectivity for N1-arylation. | thieme-connect.de |

| Palladium-Catalyzed Cross-Coupling | Indazole, Aryl Halide, Pd catalyst, Ligand, Base | Versatile for various aryl groups. | researchgate.net |

| Base-Controlled Divergent Synthesis | Arylamino Oxime, 2-Aminopyridine | Selectively forms N-arylindazoles over benzimidazoles. | organic-chemistry.orgnih.gov |

| Thermodynamic Equilibration | Indazole, β-halo ester electrophiles, DMF | Isomerization to the more stable N1-substituted product. | nih.gov |

Stereochemical Considerations in the Synthesis of Chiral Indazole Derivatives

The synthesis of chiral indazole derivatives, particularly those with a stereocenter at the C3 position, is an area of growing interest due to their potential applications in medicinal chemistry. Creating such stereocenters enantioselectively presents a significant synthetic challenge.

Recent advances have demonstrated the use of asymmetric catalysis to achieve this goal. For example, a highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride (CuH) catalysis. nih.gov This method allows for the efficient preparation of C3-allyl 1H-indazoles bearing a quaternary stereocenter with high levels of enantioselectivity. nih.gov The reaction is believed to proceed through a six-membered Zimmerman-Traxler-type transition state, where the stereoselectivity is controlled by steric interactions between the ligand and the substrate. nih.gov

Another approach involves the concept of "heterocyclic merging," where chiral piperazines and morpholines are fused to an indazole nucleus. tmc.edu This strategy, starting from chiral diamines or amino alcohols, allows for the construction of stereochemically diverse indazolo-piperazines and indazolo-morpholines through key steps like a Smiles rearrangement and a Michael addition. tmc.edu While not directly forming a chiral center on the indazole ring itself, these methods produce complex chiral molecules where the indazole is a core component. The development of chiral-at-metal iridium(III) complexes also opens new avenues for asymmetric catalysis in the synthesis of chiral indazole-containing compounds. acs.org

Elucidation of Chemical Reactivity and Transformative Potential of 1 2 Iodophenyl 1h Indazole

Chemical Reactions Involving the Indazole Heterocycle

The indazole core, an aromatic heterocyclic system, is susceptible to various functionalization reactions. Its reactivity is influenced by the electron-donating and electron-withdrawing nature of its constituent rings and the presence of two nitrogen atoms.

Functionalization Reactions at the Indazole Core

The indazole ring can undergo functionalization at several positions, with the C3-position being a common site for modification. chim.it Halogenation, particularly iodination and bromination, serves as a crucial step for introducing further structural diversity through subsequent metal-catalyzed cross-coupling reactions. chim.it For instance, unprotected indazoles can be iodinated at the C3-position using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent. chim.it

Alkylation of indazoles typically occurs at the N1- or N2-positions, depending on the reaction conditions and the nature of the electrophile. nih.gov However, strategies have been developed to achieve C3-alkylation by employing N-(benzoyloxy)indazoles as electrophiles in copper-hydride catalyzed reactions, thereby overriding the inherent N-alkylation regioselectivity. nih.gov

Exploration of Electrophilic and Nucleophilic Pathways on the Indazole Ring

The indazole nucleus can participate in both electrophilic and nucleophilic reactions. Electrophilic substitution reactions are influenced by the directing effects of the fused benzene (B151609) ring and the pyrazole (B372694) ring. For example, nitration of 2H-indazoles can be achieved at the C3-position under radical conditions. chim.it

Nucleophilic substitution reactions on the indazole ring are also prevalent. Fused 2H-indazoles can undergo ring-opening reactions when treated with various nucleophiles such as thiolates, alkoxides, and amines, leading to the formation of 2-substituted 1H-indazolones. researchgate.netacs.org This reactivity highlights the susceptibility of the indazole core to nucleophilic attack, particularly in activated systems.

Advanced Transformations of the 2-Iodophenyl Moiety

The presence of the iodine atom on the phenyl ring opens up a vast area of chemical transformations, most notably the formation of hypervalent iodine compounds. beilstein-journals.orgnih.gov These species are highly valuable reagents in organic synthesis due to their unique reactivity. beilstein-journals.org

Synthesis of Hypervalent Iodine Intermediates from 1-(2-iodophenyl)-1H-indazole

The 2-iodophenyl group in this compound is a precursor for the synthesis of hypervalent iodine(III) compounds. beilstein-journals.orgnih.gov The oxidation of the iodoarene can be achieved using various oxidizing agents, leading to the formation of diaryliodonium salts or other hypervalent iodine species. diva-portal.org These intermediates are not merely laboratory curiosities but serve as powerful reagents for a variety of chemical transformations. uab.catbeilstein-journals.org

The general synthesis of diaryliodonium salts often involves the oxidation of an aryl iodide followed by a ligand exchange reaction. diva-portal.org One-pot procedures have been developed for the synthesis of electron-rich diaryliodonium salts using oxidants like m-chloroperbenzoic acid (mCPBA). diva-portal.org

Formation and Comprehensive Characterization of Azole-Based Iodazinium Salts

A significant advancement in the chemistry of this compound and related azole derivatives is the synthesis of azole-based iodazinium salts. beilstein-journals.orgnih.govnih.gov These are six-membered heterocyclic iodonium (B1229267) salts formed through an intramolecular oxidative cyclization. acs.org The synthesis typically involves treating the 1-(2-iodophenyl)-1H-azole with an oxidizing agent like mCPBA in the presence of a strong acid such as trifluoromethanesulfonic acid (TfOH). nih.gov

A systematic investigation has led to a robust synthetic protocol for these novel cyclic iodonium salts, allowing for the preparation of both mono- and dicationic forms. nih.govnih.gov The resulting iodazinium salts have been thoroughly characterized, with single-crystal X-ray analysis providing detailed structural information. nih.govnih.gov

Below is a table summarizing the synthesis of various azoiodazinium salts from their corresponding iodoarene precursors.

| Entry | Iodoarene Precursor | Product (Azoiodazinium Salt) | Method | Yield (%) |

| 1 | N-Me-iodonium-benzimidazolium precursor | 5av | A | 47 |

| 2 | N-Ph-iodonium-benzimidazolium precursor | 5aw | A | 36 |

| 3 | Ortho-methyl substituted precursor | 5ax | B | 97 |

| 4 | Ortho-methyl substituted precursor | 5ay | B | 97 |

| 5 | Ortho-methyl substituted precursor | 5az | B | 97 |

| 6 | Ortho-pyrazole substituted precursor | 5ba | A | 88 |

| 7 | Ortho-pyrazole substituted precursor | 5bb | A | 50 |

| Method A: Iodoarene (200 µmol), mCPBA (1.1 equiv), DCM (1 mL), TfOH (2.5 equiv), 40 °C, 72 h. nih.gov | ||||

| Method B: Iodoarene (200 µmol), mCPBA (1.3 equiv), DCM (1 mL), TfOH (5.0 equiv), 65 °C, 14 d. nih.gov |

Mechanistic Investigations into Iodonium Salt Formation and Reactivity

The formation of iodonium salts from iodoarenes involves the oxidation of the iodine(I) species to a hypervalent iodine(III) intermediate. diva-portal.orgnih.gov The mechanism of reactions involving diaryliodonium salts often proceeds through a ligand coupling pathway, where a nucleophile attacks the iodine center, followed by reductive elimination to form the arylated product and aryl iodide. nih.govacs.org

In the case of the intramolecular cyclization to form iodazinium salts, the reaction is believed to proceed via an oxidative cyclization of the 3-(2-iodophenyl)-1H-pyrazole precursor. acs.org The reactivity of these cyclic iodonium salts is of significant interest. They can act as electrophilic aryl donors and are precursors for the synthesis of other heterocyclic compounds. beilstein-journals.orgnih.gov For instance, dicationic imidazoiodaziniums have been shown to undergo delicate post-oxidation functionalizations while retaining the hypervalent iodine center. nih.govnih.gov Ring-opening reactions of these heterocycle-bridged iodonium species have also been demonstrated, showcasing their utility as reactive intermediates. nih.govnih.gov The stabilizing effect of the N-heterocycle on the hypervalent iodine species is a key factor in their reactivity. nih.gov

Applications of Derived Hypervalent Iodine Compounds in Organic Synthesis

Hypervalent iodine compounds, characterized by an iodine atom in a formal oxidation state higher than +1, are widely used in organic synthesis as selective and environmentally benign oxidizing agents. nih.gov The reactivity of these compounds is similar to that of transition metals, but they offer the advantage of being more environmentally sustainable. nih.gov this compound can serve as a precursor to such valuable reagents. The oxidative cyclization of 3-(2-iodophenyl)-1H-pyrazoles, a related heterocyclic system, to form iodolopyrazolium salts demonstrates a pathway for creating novel cyclic iodonium salts which act as useful synthetic intermediates. semanticscholar.org

Hypervalent iodine compounds derived from precursors like this compound can function as electrophilic aryl donors. Diaryliodonium salts, a class of hypervalent iodine compounds, are effective arylating agents for a variety of nucleophiles, including amines, amides, and heteroarenes. nih.govmdpi.com These reactions often proceed under metal-free conditions and involve the exchange of the counteranion of the iodonium salt with the nucleophile, followed by reductive elimination to form the aryl-nucleophile bond. acs.org For instance, diaryliodonium salts have been successfully used for the N-arylation of pyrazoles and 1,2,3-triazoles. nih.gov The use of unsymmetrical diaryliodonium salts, where one aryl group is designed as a non-transferable "dummy" group, allows for the selective transfer of the desired aryl moiety. mdpi.com

A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid (electron acceptor). acs.orgacs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole. acs.org Iodine is known to form the strongest halogen bonds among the halogens. furman.edu Hypervalent iodine compounds, such as diaryliodonium salts derived from this compound, can act as potent halogen-bond (XB) donors. beilstein-journals.org This property has been exploited in catalysis, where the iodolium salt can activate substrates through halogen bonding. For example, iodoloisoxazolium salts have been shown to be effective activators in gold-catalyzed cyclization reactions. beilstein-journals.org The ability of iodine to act as both a hydrogen bond acceptor and a halogen bond donor has also been observed, leading to the formation of orthogonal hydrogen and halogen bonds in molecular complexes. nih.gov

The reactivity of the iodophenyl group in this compound and its derivatives is instrumental in the synthesis of various heterocyclic and carbocyclic systems. For instance, palladium-catalyzed annulation between 1-(2-iodophenyl)-1H-indoles and sodium difluorochloroacetate has been developed to synthesize 10H-indolo[1,2-a]indol-10-one derivatives. researchgate.net This reaction proceeds via C-H bond activation and difluorocarbene transfer. researchgate.net Similarly, the reaction of (2-iodophenyl)hydrazine (B1597618) with alkynes under palladium catalysis can lead to the formation of 3-substituted-1H-indazoles. sci-hub.se Furthermore, the synthesis of 1-aryl-1H-indazoles can be achieved through intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, a process that can be initiated from precursors related to this compound. organic-chemistry.org

Hypervalent iodine compounds derived from this compound can undergo site-selective reactions. For example, novel cyclic iodolium salts, such as iodolopyrazolium salts, can be used as synthetic intermediates that undergo site-selective ring-opening reactions upon treatment with various nucleophiles. semanticscholar.org This provides a route to functionalized pyrazole derivatives. In a different context, deprotonation of indazolium salts can lead to the formation of N-heterocyclic carbenes which can dimerize through a ring-cleavage and ring-closure sequence to form indazole-indole spiro compounds. beilstein-journals.org These spiro compounds can further rearrange upon heating to form quinazolines. beilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodophenyl Group

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The iodophenyl group of this compound makes it an excellent substrate for such reactions. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used. mdpi.com

| Catalyst | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ | Arenes/Heteroarenes | C7-arylated 1H-indazoles | researchgate.net |

| PdCl₂(MeCN)₂ | Aryl iodides | ortho-ethynylhydrazones | rsc.org |

| Cu(I) | N-acyl-N′-substituted hydrazines | 1-aryl-1H-indazoles | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂/CuI | Terminal alkynes | 3-allenyl-2H-indazoles | ntu.edu.sg |

An efficient palladium-catalyzed oxidative arylation of substituted 1H-indazoles with various arenes and heteroarenes has been reported, achieving site-selective C7 arylation. researchgate.net The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to N-tosylhydrazones derived from 2-iodoacetophenone (B8806993) to synthesize ortho-ethynylhydrazones. rsc.org Copper-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides provides a route to 1-aryl-1H-indazoles. organic-chemistry.org Furthermore, a palladium/copper-catalyzed sequential cyclization/coupling of 1-(2-alkynylaryl)-2-phenyldiazene with terminal alkynes yields 3-allenyl-2H-indazoles. ntu.edu.sg

Investigations into Novel and Unprecedented Reactivity Pathways of this compound

Research continues to uncover new reactivity patterns for this compound and related structures. For example, the palladium-catalyzed annulation of 1-(2-iodophenyl)triazenes with internal alkynes has been developed for the synthesis of 3,4-disubstituted cinnoline (B1195905) derivatives. ntu.edu.sg In a surprising discovery, the Sonogashira coupling of 1-(2-iodophenyl)-2-phenyldiazene with phenylacetylene (B144264) led to the formation of a 3-allenyl-2H-indazole as a major product, highlighting an unexpected reaction pathway. ntu.edu.sg Additionally, the deprotonation of indazolium salts leads to the formation of indazol-3-ylidenes (N-heterocyclic carbenes) which, in the absence of a trapping agent like a rhodium complex, spontaneously dimerize. This dimerization involves the ring cleavage of one indazole unit and subsequent ring closure to form an indazole-indole spiro compound. beilstein-journals.org These findings demonstrate the rich and sometimes unpredictable chemistry of the this compound scaffold and its derivatives.

Advanced Spectroscopic and Structural Characterization of 1 2 Iodophenyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the indazole ring and the 2-iodophenyl substituent. The protons of the indazole moiety are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The H3 proton of the indazole ring is likely to be the most deshielded proton of this scaffold, appearing as a singlet or a narrow doublet. The protons on the benzo part of the indazole ring (H4, H5, H6, and H7) will present as a complex pattern of multiplets, with their chemical shifts influenced by their relative positions and coupling interactions.

The protons of the 2-iodophenyl group will also resonate in the aromatic region. Due to the presence of the electron-withdrawing and sterically bulky iodine atom, the protons ortho and para to the iodine (H3', H5', and H6') are expected to show characteristic downfield shifts. The H6' proton, being in the ortho position to the iodine and in close proximity to the indazole ring, may experience additional shielding or deshielding effects depending on the preferred conformation of the molecule. The relative orientation of the two aromatic rings, dictated by the rotation around the C1-N1 bond, will significantly influence the chemical shifts of the protons on both rings. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide valuable insights into the through-space proximity of specific protons, helping to determine the preferred conformation in solution.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The spectrum is expected to show 13 distinct signals, corresponding to the carbon atoms of the indazole and iodophenyl rings. The chemical shifts of the indazole carbons can be predicted based on data from 1-phenyl-1H-indazole. The C7a and C3a carbons, being part of the fused ring system, will have characteristic chemical shifts. The C3 carbon, adjacent to two nitrogen atoms, is expected to resonate at a relatively downfield position. For the 2-iodophenyl ring, the carbon atom directly attached to the iodine (C2') will exhibit a significant upfield shift due to the heavy atom effect of iodine. The other carbon atoms of the iodophenyl ring will have chemical shifts consistent with a substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-(2-iodophenyl)-1H-indazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 8.2 - 8.5 | s or d |

| H4, H7 | 7.7 - 8.0 | m |

| H5, H6 | 7.2 - 7.6 | m |

| H3', H6' | 7.8 - 8.2 | m |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 135 - 140 |

| C3a | 120 - 125 |

| C4 | 125 - 130 |

| C5 | 120 - 125 |

| C6 | 125 - 130 |

| C7 | 110 - 115 |

| C7a | 140 - 145 |

| C1' | 140 - 145 |

| C2' | 90 - 95 |

| C3' | 130 - 135 |

| C4' | 128 - 132 |

| C5' | 128 - 132 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interaction Mapping

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as other 1-aryl-1H-indazoles, allows for a reasoned prediction of its solid-state architecture.

The iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atoms of the indazole ring or the π-system of an aromatic ring. The presence and nature of such halogen bonds would be a critical feature of the crystal packing. Additionally, weak C-H···π and C-H···N hydrogen bonds are also expected to contribute to the stability of the crystal structure. A detailed analysis of the Hirshfeld surface of a hypothetical crystal structure would allow for a quantitative mapping of these various intermolecular contacts.

Table 3: Expected Key Structural Parameters for this compound

| Parameter | Expected Value/Feature |

|---|---|

| Dihedral Angle (Indazole-Phenyl) | Significant twist (likely > 40°) |

| C-I Bond Length | ~2.10 Å |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. For this compound (C₁₃H₉IN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm its elemental composition with high confidence.

The fragmentation pattern of this compound under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. The molecular ion peak [M]⁺• would be expected to be prominent in the EI spectrum. The fragmentation pathways are likely to be influenced by the weakest bonds in the molecule and the stability of the resulting fragments.

A primary fragmentation pathway would likely involve the cleavage of the N-C bond between the indazole nitrogen and the iodophenyl ring, leading to the formation of an iodophenyl cation ([C₆H₄I]⁺) and an indazole radical, or an indazolyl cation ([C₇H₅N₂]⁺) and an iodophenyl radical. The relative abundance of these fragments would depend on their respective stabilities.

Another significant fragmentation would be the loss of the iodine atom from the molecular ion, resulting in a [M-I]⁺ fragment. This is a common fragmentation pathway for iodo-aromatic compounds. Subsequent fragmentation of the indazole ring could involve the loss of N₂ to form a stable indenyl-type cation. It is also possible to observe fragments corresponding to the loss of HI from the molecular ion.

In ESI-MS, particularly when using mobile phase additives like formic acid, care must be taken as deiodination of iodinated aromatic compounds has been reported to occur in the ESI source, which could lead to the observation of a [M-I+H]⁺ ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (proposed) | Formula | Description |

|---|---|---|

| 319.9861 | [C₁₃H₉IN₂]⁺ | Molecular Ion |

| 193.9932 | [C₁₃H₉N₂]⁺ | Loss of Iodine radical |

| 203.9517 | [C₆H₄I]⁺ | Iodophenyl cation |

| 117.0453 | [C₇H₅N₂]⁺ | Indazolyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Vibrational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrational modes of a molecule. While an experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted by analyzing the spectra of its constituent parts: the 1-substituted indazole ring and the 2-iodophenyl group.

The IR and Raman spectra will be dominated by vibrations associated with the aromatic rings. The C-H stretching vibrations of the aromatic protons on both the indazole and iodophenyl rings are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C=N stretching vibration of the indazole ring is also expected in this region, likely coupled with the C=C vibrations.

The in-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending modes are particularly useful for determining the substitution pattern of the aromatic rings. For the 1,2-disubstituted phenyl ring, characteristic bands are expected in the 750-700 cm⁻¹ range.

A key vibrational mode to identify would be the C-I stretching vibration of the 2-iodophenyl group. This vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The corresponding C-I bending vibrations will occur at even lower frequencies.

The N-N stretching vibration of the indazole ring is expected in the 1300-1200 cm⁻¹ region. The breathing modes of the aromatic rings will also be present in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-I bond, which may be weak in the IR spectrum.

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C=N Stretch (Indazole) | 1550 - 1480 |

| N-N Stretch (Indazole) | 1300 - 1200 |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. The electronic spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the aromatic system.

The UV-Vis absorption spectrum of 1H-indazole typically shows two main absorption bands. thieme-connect.de The introduction of the 2-iodophenyl substituent at the N1 position is expected to cause a bathochromic (red) shift of these absorption bands and an increase in their molar absorptivity (hyperchromic effect). This is due to the extension of the π-conjugated system. The spectrum of this compound in a non-polar solvent like hexane (B92381) is likely to exhibit absorption maxima around 250-260 nm and 290-310 nm. These bands correspond to π-π* transitions within the indazole and phenyl chromophores.

The position and intensity of the absorption bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a shift in the absorption maxima may be observed, providing information about the change in the dipole moment of the molecule upon electronic excitation.

Upon excitation with UV light, this compound may exhibit fluorescence. The fluorescence emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The fluorescence quantum yield and lifetime are important photophysical parameters that would characterize the efficiency and dynamics of the emission process. The presence of the heavy iodine atom could potentially lead to enhanced intersystem crossing from the singlet excited state to the triplet state, which might result in a lower fluorescence quantum yield and the observation of phosphorescence at low temperatures. The study of the photophysical properties of this molecule could reveal interesting characteristics for potential applications in materials science or as a fluorescent probe.

Table 6: Predicted Electronic Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Type of Transition |

|---|---|---|

| Hexane | ~255, ~300 | π-π* |

Table 7: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-phenyl-1H-indazole |

Theoretical and Computational Investigations on 1 2 Iodophenyl 1h Indazole

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for 1-(2-iodophenyl)-1H-indazole can elucidate its structural stability, electronic landscape, and the energetics of potential reactions.

Electronic Structure: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined through DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be distributed across the electron-rich indazole ring system, while the LUMO may be located on both the indazole and the iodophenyl moieties.

Stability and Reaction Energetics: DFT calculations can predict the thermodynamic stability of different conformers of the molecule. The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl and indazole rings. By calculating the energies of various rotational isomers, the most stable, lowest-energy conformation can be identified.

Furthermore, DFT is employed to study reaction energetics. For instance, in reactions such as N-alkylation, which can occur at either the N1 or N2 position of the indazole ring, DFT can calculate the activation energies and reaction enthalpies for both pathways. beilstein-journals.orgresearchgate.net This helps predict the regioselectivity of such reactions, indicating which nitrogen atom is more likely to react under specific conditions. beilstein-journals.org

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 to -5.8 | Electron-donating capability, site of electrophilic attack |

| ELUMO | -1.5 to -1.1 | Electron-accepting capability, site of nucleophilic attack |

| Energy Gap (ΔE) | 4.5 to 5.1 | Chemical stability and reactivity |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, primarily using DFT, provides a detailed picture of reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, mechanistic studies could explore reactions such as palladium-catalyzed cross-coupling at the C-I bond or electrophilic substitution on the aromatic rings. Computational modeling can map out the potential energy surface for these reactions. A transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. It is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction pathway.

By calculating the energies of the transition states, chemists can determine the activation barriers for a reaction, which directly relates to the reaction rate. beilstein-journals.org This allows for the comparison of competing reaction mechanisms to predict the most likely product. For example, in studying the regioselectivity of indazole alkylation, DFT calculations have been used to show how chelation or other non-covalent interactions can stabilize one transition state over another, thereby directing the reaction to either the N1 or N2 position. beilstein-journals.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. fuv.edu.br The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane. acs.orgnih.gov

These calculations are sensitive to the molecular geometry, allowing for the differentiation between isomers or conformers. acs.org For this compound, DFT-GIAO calculations can predict the 1H and 13C chemical shifts for each unique atom in the molecule. The accuracy of modern methods can be very high, with mean absolute errors for 1H shifts often below 0.10 ppm. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Indazole-H3 | 8.1 - 8.3 | 134 - 136 |

| Indazole-H (benzene part) | 7.2 - 7.9 | 110 - 128 |

| Iodophenyl-H | 7.3 - 8.0 | 129 - 142 |

| Iodophenyl-C-I | - | 95 - 100 |

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic positions. This analysis yields a set of harmonic vibrational frequencies and their corresponding normal modes. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. To improve agreement with experimental data, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). nih.govmdpi.com

For this compound, calculations would predict characteristic vibrational modes, including C-H stretching in the aromatic regions, C=N and N-N stretching within the indazole ring, and the distinctive C-I stretching frequency at a lower wavenumber. researchgate.netmdpi.com

Table 3: Predicted Vibrational Frequencies for Key Modes (Illustrative)

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3250 | 3024 - 3120 |

| Indazole Ring Stretch (C=N/C=C) | 1550 - 1650 | 1488 - 1584 |

| N-N Stretch | 1200 - 1280 | 1152 - 1229 |

| C-I Stretch | 550 - 650 | 528 - 624 |

Analysis of Non-Covalent Interactions, with a Specific Focus on Halogen Bonding in the Compound and its Derivatives

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mhmedical.comnih.gov For this compound, the presence of an iodine atom makes halogen bonding a particularly important interaction to investigate. beilstein-journals.org

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-system. beilstein-journals.org The iodine atom in this compound is a potent halogen bond donor. researchgate.net

Computational analyses, such as mapping the molecular electrostatic potential (MEP) onto the electron density surface, can visualize the σ-hole as a region of positive electrostatic potential on the iodine atom, opposite to the C-I covalent bond. Due to the proximity of the indazole ring, a strong intramolecular C-I···N halogen bond between the iodine and the N2 atom of the indazole is highly probable. This interaction would significantly influence the molecule's preferred conformation, locking it into a relatively planar arrangement. In the solid state, intermolecular halogen bonds of the C-I···N or C-I···π type could also play a key role in directing crystal packing. nih.govmdpi.com

Table 4: Potential Non-Covalent Interactions in this compound

| Interaction Type | Atoms Involved | Typical Energy (kcal/mol) | Structural Influence |

|---|---|---|---|

| Halogen Bond (Intramolecular) | C-I ··· N2 (indazole) | 3 - 7 | Dictates molecular conformation, enhances planarity |

| Halogen Bond (Intermolecular) | C-I ··· N/π-system | 2 - 6 | Directs crystal packing and supramolecular assembly |

| π-π Stacking | Indazole Ring ··· Indazole/Phenyl Ring | 1 - 4 | Contributes to crystal packing |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

Conformational Analysis: For this compound, MD simulations can explore the conformational space by simulating the molecule's dynamics over nanoseconds or longer. This is particularly useful for assessing the flexibility of the bond linking the two rings and the stability of the conformation stabilized by the intramolecular halogen bond. The simulation can reveal whether other stable or metastable conformations are accessible at a given temperature. ijsrset.com

Solvent Effects: MD simulations are especially powerful for studying the influence of the environment, such as a solvent, on molecular behavior. researchgate.net By explicitly including solvent molecules (e.g., water, DMSO, chloroform) in the simulation box, one can observe how solvent-solute interactions affect the conformational preferences of this compound. For example, polar solvents might compete for hydrogen or halogen bonding sites, potentially disrupting the intramolecular C-I···N bond and allowing for a wider range of accessible conformations compared to the gas phase or a non-polar solvent. nih.govnih.gov

Exploration of Advanced Non Biological Applications and Materials Science Potential

Role as Versatile Synthetic Intermediates in the Construction of Complex Chemical Structures

The presence of an iodine atom on the phenyl ring of 1-(2-iodophenyl)-1H-indazole makes it an excellent substrate for a variety of cross-coupling reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex chemical structures.

One of the primary applications of this compound as a synthetic intermediate is in intramolecular C-H functionalization reactions. For instance, through a palladium-catalyzed intramolecular C-H arylation, this compound can be cyclized to form indazolo[1,2-a]indazolium salts. These polycyclic aromatic hydrocarbon (PAH) systems are of interest for their unique electronic and photophysical properties.

Furthermore, this compound serves as a building block for the synthesis of other fused heterocyclic systems. In multi-component reactions, this compound can be envisioned to react with various coupling partners to generate novel scaffolds. For example, cascade reactions involving the initial substitution of the iodine atom followed by subsequent cyclization steps can lead to the formation of intricate molecular frameworks.

Below is a table summarizing the role of this compound as a synthetic intermediate:

| Starting Material | Reaction Type | Product Class | Significance |

| This compound | Palladium-catalyzed intramolecular C-H arylation | Indazolo[1,2-a]indazolium salts | Access to novel polycyclic aromatic hydrocarbons with potential electronic applications. |

| This compound | Suzuki-Miyaura cross-coupling | 1-(2-arylphenyl)-1H-indazoles | A versatile method for introducing aryl substituents, leading to diverse molecular structures. |

| This compound | Sonogashira coupling | 1-(2-alkynylphenyl)-1H-indazoles | Incorporation of alkyne functionalities, which can be further modified to create complex molecules. |

| This compound | Buchwald-Hartwig amination | 1-(2-aminophenyl)-1H-indazoles | Formation of C-N bonds, leading to compounds with potential applications in medicinal chemistry and materials science. |

Potential in Catalysis and Ligand Design for Organic Transformations

The indazole moiety within this compound possesses two nitrogen atoms that can act as coordination sites for metal ions. This characteristic makes it a promising scaffold for the design of novel ligands for transition metal catalysis. The synthesis of bidentate or polydentate ligands from this precursor could lead to the development of catalysts with unique reactivity and selectivity.

For example, derivatives of this compound could be utilized to synthesize N-heterocyclic carbene (NHC) ligands. By first replacing the iodine with a suitable functional group, and then performing a series of transformations, it is possible to form an imidazolium (B1220033) salt that can be subsequently converted into an NHC. These NHC ligands, when complexed with transition metals like palladium, rhodium, or ruthenium, could find applications in a variety of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation.

While specific examples of catalysts derived directly from this compound are not extensively documented, the inherent chemical features of the molecule suggest significant potential in this area. The ability to tune the steric and electronic properties of the resulting ligands by modifying the phenyl and indazole rings offers a pathway to a wide range of catalytic systems.

Applications in Supramolecular Chemistry and Molecular Recognition Phenomena

The aromatic nature of both the indazole and phenyl rings in this compound allows it to participate in non-covalent interactions such as π-π stacking. These interactions are fundamental to the field of supramolecular chemistry, which deals with the assembly of molecules into larger, well-defined structures.

Derivatives of this compound could be designed to act as building blocks for supramolecular assemblies. For instance, the introduction of hydrogen bond donors and acceptors onto the molecular framework could direct the self-assembly of these molecules into predictable patterns, such as sheets, ribbons, or more complex three-dimensional networks.

In the context of molecular recognition, the indazole core could serve as a recognition site for specific guest molecules. The nitrogen atoms of the indazole can act as hydrogen bond acceptors, enabling the molecule to selectively bind to complementary guest molecules. While detailed studies on the supramolecular chemistry of this compound itself are limited, the principles of molecular design suggest that it is a viable platform for the development of novel host-guest systems.

Exploration in Advanced Functional Materials (e.g., Optoelectronic, Responsive, or Self-Assembling Systems)

Indazole-containing compounds have been investigated for their applications in materials science, particularly in the field of organic electronics. The delocalized π-system of the indazole ring can impart desirable photophysical properties, such as fluorescence and phosphorescence. These properties are essential for the development of organic light-emitting diodes (OLEDs).

Derivatives of this compound, particularly those where the iodine atom has been replaced by a larger conjugated system, could exhibit interesting optoelectronic properties. The ability to extend the π-conjugation of the molecule through cross-coupling reactions opens up possibilities for tuning the emission color and efficiency of potential OLED materials.

Furthermore, the concept of self-assembly, driven by intermolecular forces, is crucial for creating well-ordered thin films required for efficient electronic devices. The design of this compound derivatives that can self-assemble into highly organized structures is a promising avenue for the development of advanced functional materials. Such materials could also find applications in other areas, such as sensors, where changes in the environment could trigger a measurable change in the material's properties. While the exploration of this compound in these specific advanced functional materials is still an emerging area, its chemical versatility makes it a compelling candidate for future research.

Future Research Directions and Emerging Challenges in the Chemistry of 1 2 Iodophenyl 1h Indazole

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes is a paramount goal in modern synthetic chemistry. Future research concerning 1-(2-iodophenyl)-1H-indazole will undoubtedly focus on the development of sustainable and atom-economical synthetic routes. Current syntheses often rely on classical methods that may involve multiple steps, stoichiometric reagents, and harsh reaction conditions. A shift towards greener alternatives is imperative.

Key areas for future investigation include:

Catalytic C-H Activation: Direct C-H functionalization of both the indazole and the phenyl ring systems offers a more atom-economical approach by minimizing the need for pre-functionalized starting materials. researchgate.net

One-Pot Syntheses: Designing cascade or domino reactions where multiple bond-forming events occur in a single pot would significantly improve efficiency and reduce waste. acs.orgthieme-connect.de

Use of Greener Solvents and Catalysts: Exploring reactions in aqueous media or other environmentally friendly solvents, coupled with the use of earth-abundant and less toxic metal catalysts (e.g., iron, copper), will be crucial. acs.orgcaribjscitech.commdpi.com The development of reagentless approaches, where possible, represents the ultimate goal in atom economy. rsc.org

| Research Direction | Key Objectives | Potential Impact |

| Catalytic C-H Activation | - Direct arylation of indazoles. - Functionalization of the iodophenyl ring without pre-activation. | - Reduced step-count. - Increased atom economy. |

| One-Pot Syntheses | - Development of tandem or cascade reactions. - Combining synthesis and functionalization in a single step. | - Improved operational simplicity. - Reduced solvent and reagent waste. |

| Green Chemistry Approaches | - Utilization of aqueous or bio-based solvents. - Employment of earth-abundant metal catalysts. | - Minimized environmental footprint. - Enhanced safety and sustainability. |

Discovery of New Chemical Transformations and Unexplored Reactivity Patterns

The dual reactivity of this compound, stemming from the nucleophilic character of the indazole ring and the susceptibility of the carbon-iodine bond to oxidative addition, opens avenues for discovering novel chemical transformations. While palladium-catalyzed cross-coupling reactions are well-established for aryl iodides, a vast landscape of reactivity remains to be explored.

Future research should aim to:

Explore Diverse Catalytic Systems: Investigating the utility of other transition metals like nickel, copper, and rhodium could unveil new reactivity and selectivity profiles for this substrate. nih.govnih.gov

Harness Photoredox Catalysis: The carbon-iodine bond is amenable to radical generation under photoredox conditions, which could enable previously inaccessible transformations.

Investigate Iodine(III) Chemistry: The iodophenyl moiety can be oxidized to a hypervalent iodine species, which can then participate in a range of unique and powerful chemical reactions. nih.govresearchgate.netbohrium.com

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

The synergy between experimental and computational chemistry has become a cornerstone of modern chemical research. For this compound, computational modeling can provide profound insights into its electronic structure, reactivity, and interaction with other molecules.

Future efforts in this area should focus on:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) and other computational methods to predict the regioselectivity and stereoselectivity of reactions, thereby guiding experimental design and minimizing trial-and-error.

Rational Design of Catalysts and Ligands: Computationally screening libraries of catalysts and ligands to identify optimal systems for specific transformations of this compound.

Elucidating Reaction Mechanisms: Detailed computational studies can help to unravel complex reaction mechanisms, leading to a deeper understanding and control of the chemistry. cosmosscholars.comresearchgate.net

Unlocking Novel Non-Biological Applications Through Tailored Derivatization

While indazole derivatives have been extensively explored for their pharmacological properties, their potential in other domains remains relatively untapped. nih.govrsc.orgmdpi.comeurekaselect.com The unique electronic and photophysical properties of the indazole core, coupled with the synthetic versatility of the iodophenyl group, make this compound an attractive scaffold for materials science and other non-biological applications.

Emerging areas of research include:

Development of Organic Electronics: Tailored derivatization could lead to the creation of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Design of Chemical Sensors: The indazole moiety can act as a binding site for specific analytes, and modification of the iodophenyl group can be used to tune the signaling response.

Synthesis of Novel Ligands: The bidentate nature of the N-aryl indazole scaffold makes it a promising candidate for the development of new ligands for catalysis and coordination chemistry.

Addressing Persistent Challenges in Regioselectivity and Chemoselectivity in Complex Syntheses

Future research must address these challenges by:

Developing Novel Directing Groups: The introduction of removable directing groups could help to steer reactions towards a specific nitrogen or carbon atom.

Fine-Tuning Reaction Conditions: A systematic investigation of the effects of solvents, bases, temperatures, and catalysts on the regioselectivity and chemoselectivity of reactions is crucial. organic-chemistry.orgnih.gov

Exploiting Steric and Electronic Effects: A deeper understanding of how substituents on the indazole and phenyl rings influence reactivity can be leveraged to control the outcome of chemical transformations. researchgate.net

| Challenge | Key Issues | Future Strategies |

| Regioselectivity | - N1 vs. N2 functionalization. - C3 vs. other carbon positions. | - Development of regioselective synthetic methods. acs.org - Use of protecting and directing groups. |

| Chemoselectivity | - Reactivity of C-I bond vs. N-H bond. - Selective functionalization of aromatic rings. | - Orthogonal reaction strategies. - Catalyst and reagent control. |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-iodophenyl)-1H-indazole, and what factors influence reaction yields?

The synthesis typically involves coupling reactions between halogenated aryl precursors and indazole derivatives. For example, 1-(2-iodophenyl)-1H-benzo[d]imidazole analogs are synthesized via reactions of o-fluoroiodobenzene with 1H-benzo[d]imidazole in the presence of K₃PO₄ in DMF, achieving yields up to 87% . Key factors affecting yields include reaction time (e.g., 3 hours for optimal conversion), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Structural elucidation relies on spectroscopic techniques:

- ¹H NMR : Confirms substitution patterns via aromatic proton splitting (e.g., coupling constants for iodophenyl groups).

- Mass spectrometry : Validates molecular weight (e.g., exact mass matching C₁₃H₁₀IN₂).

- IR spectroscopy : Identifies functional groups like C-I stretching vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in further derivatization reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, highlighting reactive sites (e.g., the iodine atom as an electrophilic center). Molecular docking studies, as applied to analogous indazole derivatives, can predict binding affinities with biological targets (e.g., tubulin inhibitors), guiding functionalization strategies .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives for biological applications?

- Functional group variation : Synthesize analogs with substituents (e.g., halogens, alkyl chains) at the indazole N1 or iodophenyl positions.

- Biological assays : Test derivatives for activity against microbial or cancer cell lines. For example, indazole derivatives with piperazine moieties exhibit enhanced antimicrobial activity .

- Statistical modeling : Use multivariate analysis to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How should researchers address discrepancies in reported synthetic yields of this compound across different studies?

- Parameter optimization : Systematically vary reaction conditions (temperature, solvent, catalyst loading) to identify critical factors.

- Analytical validation : Ensure purity of starting materials (e.g., o-fluoroiodobenzene) via GC-MS or HPLC.

- Reproducibility checks : Cross-validate methods using protocols from high-yield studies (e.g., reports 87% yield with K₃PO₄ in DMF) .

Q. What methodologies are employed to functionalize the indazole ring of this compound for targeted drug design?

- Oxidative cyclization : Transform iodophenyl-indazole into fused heterocycles (e.g., iodazinium salts) using mCPBA and TfOH .

- Mannich reactions : Introduce aminoalkyl groups at the N1 position to enhance solubility or bioactivity .

- Cross-coupling reactions : Utilize Suzuki-Miyaura couplings to attach aryl/heteroaryl groups for SAR exploration .

Q. In antimicrobial activity studies, how is the iodine substituent in this compound hypothesized to influence efficacy compared to other halogenated analogs?

Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions with microbial membranes or enzyme active sites. Comparative studies with chloro- or bromo-substituted analogs can quantify these effects. For example, 2,4-dichlorophenyl-imidazole derivatives show antifungal activity via steric and electronic modulation .

Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

| Reaction Component | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 87 | |

| Base | K₃PO₄ | 87 | |

| Catalyst | None (thermal activation) | 87 | |

| Oxidizing Agent | mCPBA/TfOH | 24 |

Table 2. Comparative Bioactivity of Indazole Derivatives

| Derivative | Target Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Piperazine-indazole | Antimicrobial | 12 µM | |

| Iodazinium salts | Tubulin inhibition | 0.8 µM | |

| Dichlorophenyl-imidazole | Antifungal | 5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.